1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the stereoselective synthesis starting from readily available chiral precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carboxylic acid derivatives.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure regioselectivity and stereoselectivity.
Benzylation and Methylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzyl positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products: The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate biological pathways by forming stable complexes with its targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-Benzyl 2-methyl (2R,3S)-3-chloropyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2R,3S)-3-bromopyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2R,3S)-3-iodopyrrolidine-1,2-dicarboxylate
Uniqueness: 1-Benzyl 2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for various applications compared to its halogenated analogs.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-11(15)7-8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCRSDSNRGJTL-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CCN1C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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